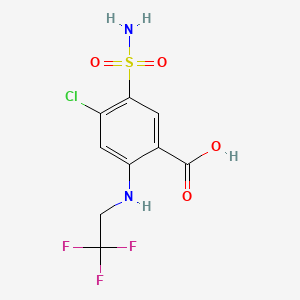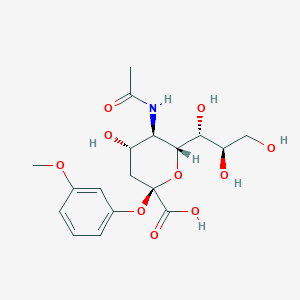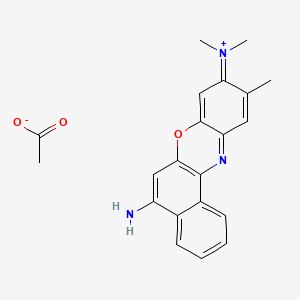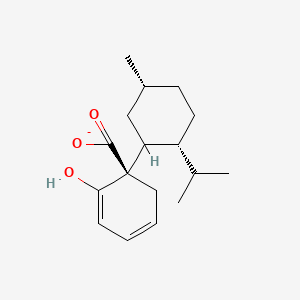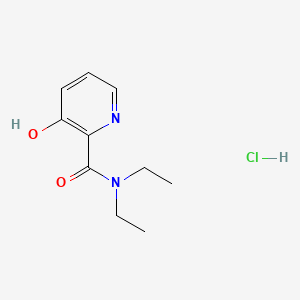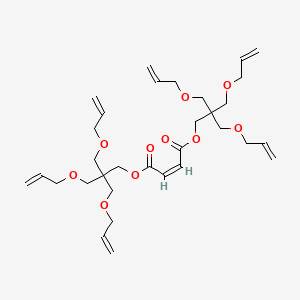
Bis(3-(allyloxy)-2,2-bis((allyloxy)methyl)propyl) maleate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(3-(allyloxy)-2,2-bis((allyloxy)methyl)propyl) maleate is an organic compound that belongs to the class of maleates It is characterized by the presence of multiple allyloxy groups attached to a maleate backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Bis(3-(allyloxy)-2,2-bis((allyloxy)methyl)propyl) maleate typically involves the reaction of maleic anhydride with 3-(allyloxy)-2,2-bis((allyloxy)methyl)propanol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like pyridine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of flow microreactors can provide better control over reaction parameters, leading to a more sustainable and scalable production method .
Analyse Des Réactions Chimiques
Types of Reactions
Bis(3-(allyloxy)-2,2-bis((allyloxy)methyl)propyl) maleate can undergo various chemical reactions, including:
Oxidation: The allyloxy groups can be oxidized to form corresponding epoxides.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The allyloxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products
The major products formed from these reactions include epoxides, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Bis(3-(allyloxy)-2,2-bis((allyloxy)methyl)propyl) maleate has several scientific research applications:
Polymer Chemistry: It is used as a monomer in the synthesis of cross-linked polymers and copolymers.
Materials Science: The compound is utilized in the development of advanced materials with specific mechanical and thermal properties.
Biomedical Applications: Research is ongoing to explore its potential use in drug delivery systems and as a component in biomedical devices.
Mécanisme D'action
The mechanism of action of Bis(3-(allyloxy)-2,2-bis((allyloxy)methyl)propyl) maleate involves its ability to undergo polymerization and cross-linking reactions. The allyloxy groups can participate in radical or cationic polymerization processes, leading to the formation of complex polymer networks. These networks can interact with various molecular targets, depending on the specific application .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Bis(3-ethyl-3-methoxyoxetane)propyl diphenylsilane
- Bis(3-{[2-(allyloxy)ethoxy]methyl}-2,4,6-trimethylbenzoyl)phenylphosphine oxide
Uniqueness
Bis(3-(allyloxy)-2,2-bis((allyloxy)methyl)propyl) maleate is unique due to its multiple allyloxy groups, which provide a high degree of functionality and reactivity. This makes it particularly suitable for applications requiring extensive cross-linking and polymer network formation .
Propriétés
Numéro CAS |
85661-28-5 |
|---|---|
Formule moléculaire |
C32H48O10 |
Poids moléculaire |
592.7 g/mol |
Nom IUPAC |
bis[3-prop-2-enoxy-2,2-bis(prop-2-enoxymethyl)propyl] (Z)-but-2-enedioate |
InChI |
InChI=1S/C32H48O10/c1-7-15-35-21-31(22-36-16-8-2,23-37-17-9-3)27-41-29(33)13-14-30(34)42-28-32(24-38-18-10-4,25-39-19-11-5)26-40-20-12-6/h7-14H,1-6,15-28H2/b14-13- |
Clé InChI |
JTLFNSMMENANMV-YPKPFQOOSA-N |
SMILES isomérique |
C=CCOCC(COCC=C)(COCC=C)COC(=O)/C=C\C(=O)OCC(COCC=C)(COCC=C)COCC=C |
SMILES canonique |
C=CCOCC(COCC=C)(COCC=C)COC(=O)C=CC(=O)OCC(COCC=C)(COCC=C)COCC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


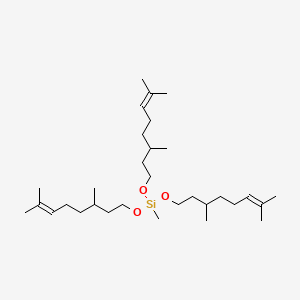
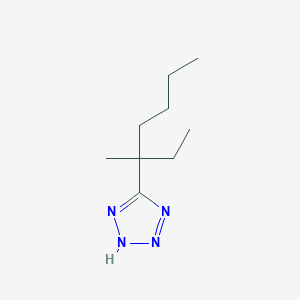


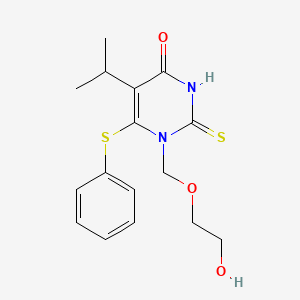
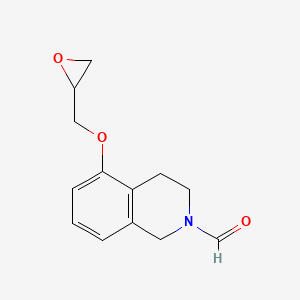
![Methyl 2-[(2,2-dimethyl-1-oxopropyl)amino]benzoate](/img/structure/B12670913.png)
